molecular formula C12H17NOS B5888110 N-isobutyl-2-(methylthio)benzamide

N-isobutyl-2-(methylthio)benzamide

Cat. No. B5888110
M. Wt: 223.34 g/mol
InChI Key: WOQDGJPVRLDNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-(methylthio)benzamide, also known as NS6740, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the TRPM8 ion channel, which is involved in thermosensation and pain perception. In

Mechanism of Action

N-isobutyl-2-(methylthio)benzamide is a selective antagonist of the TRPM8 ion channel, which is involved in thermosensation and pain perception. By inhibiting this ion channel, N-isobutyl-2-(methylthio)benzamide can block the transmission of pain signals and reduce cold allodynia. Additionally, N-isobutyl-2-(methylthio)benzamide has been shown to inhibit the growth of prostate cancer cells, which express high levels of TRPM8.
Biochemical and Physiological Effects:
N-isobutyl-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-isobutyl-2-(methylthio)benzamide can inhibit the growth of prostate cancer cells, induce apoptosis, and reduce cell migration and invasion. In vivo studies have shown that N-isobutyl-2-(methylthio)benzamide can reduce cold allodynia and neuropathic pain in animal models.

Advantages and Limitations for Lab Experiments

N-isobutyl-2-(methylthio)benzamide has several advantages for lab experiments, including its selectivity for the TRPM8 ion channel, its ability to inhibit the growth of prostate cancer cells, and its potential therapeutic applications for neuropathic pain and cold allodynia. However, there are also limitations to using N-isobutyl-2-(methylthio)benzamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research and development of N-isobutyl-2-(methylthio)benzamide. One potential direction is to further study its potential therapeutic applications for neuropathic pain and cold allodynia. Another direction is to investigate its potential as a therapeutic target for prostate cancer. Additionally, further studies are needed to determine its safety and efficacy, as well as to develop more effective synthesis methods for this compound.
In conclusion, N-isobutyl-2-(methylthio)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a selective antagonist of the TRPM8 ion channel, and has shown promising results as a potential therapeutic target for neuropathic pain, cold allodynia, and prostate cancer. Further studies are needed to determine its safety and efficacy, and to develop more effective synthesis methods for this compound.

Synthesis Methods

N-isobutyl-2-(methylthio)benzamide can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-bromo-5-methylthiobenzoic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with isobutylamine to yield N-isobutyl-2-(methylthio)benzamide.

Scientific Research Applications

N-isobutyl-2-(methylthio)benzamide has been used in various scientific research studies due to its selective inhibition of the TRPM8 ion channel. This ion channel is involved in thermosensation and pain perception, and has been implicated in various diseases and conditions such as neuropathic pain, cold allodynia, and prostate cancer. N-isobutyl-2-(methylthio)benzamide has been used to study the role of TRPM8 in these conditions, and has shown promising results as a potential therapeutic target.

properties

IUPAC Name

N-(2-methylpropyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9(2)8-13-12(14)10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQDGJPVRLDNTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylpropyl)-2-(methylsulfanyl)benzamide

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